molecular formula C16H14N4O2S B12000736 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B12000736
M. Wt: 326.4 g/mol
InChI Key: JPPLAWRMOSLQFA-LICLKQGHSA-N
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Description

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . This reaction forms the imine linkage, which is a key feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis

Biological Activity

2-Methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure includes a methoxy group, a sulfanyl group, and a triazole ring, which are critical for its biological activity. The molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S, with a molecular weight of 318.28 g/mol.

Property Value
Molecular FormulaC11H12N4O2S
Molecular Weight318.28 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating potent antibacterial activity.

Case Study: Antibacterial Efficacy

In a comparative study of similar triazole derivatives:

  • Compound A : MIC = 15.625 μg/mL against S. aureus
  • Compound B : MIC = 31.25 μg/mL against E. coli

These results suggest that triazole derivatives can serve as effective antibacterial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The antifungal activity was measured using the disk diffusion method and broth microdilution assays.

Table: Antifungal Activity Results

Fungal Strain Inhibition Zone (mm) MIC (μg/mL)
Candida albicans2025
Aspergillus fumigatus1830

Anticancer Activity

Emerging research highlights the anticancer potential of the compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF7. Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation.

The proposed mechanism involves the inhibition of topoisomerases and induction of oxidative stress within cancer cells, leading to programmed cell death. Further studies employing molecular docking simulations have indicated strong binding affinities to these targets .

Toxicity Studies

Understanding the toxicity profile is crucial for advancing this compound into clinical applications. Preliminary studies using computer prediction models alongside in vivo experiments have assessed acute toxicity levels. The results indicate a favorable safety profile at therapeutic doses, although further long-term studies are necessary to confirm these findings .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

JPPLAWRMOSLQFA-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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